![molecular formula C13H8Cl2N2OS2 B2601388 2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-80-9](/img/structure/B2601388.png)
2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
“2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are a group of heterocyclic compounds that have been found to possess a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system. This is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “2,5-dichloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide”, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
- Synthesis and antimicrobial evaluation : A study describes the synthesis of thiophene-2-carboxamides and their derivatives, exploring their antimicrobial properties through biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
- Synthesis of heterocyclic compounds : Another research focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, examining their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activity
- Synthesis and anticancer activity : Research investigated the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, evaluating their in vitro cytotoxicity against several cell lines (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antibacterial Agents
- Design and QSAR studies : A study designed and synthesized novel analogs with antibacterial activity, particularly effective against Staphylococcus aureus and Bacillus subtilis, also assessing their cytotoxic activity against mammalian cell lines (Palkar et al., 2017).
- Antitubercular activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity, showcasing potent inhibition against M. tuberculosis H37Rv with low cytotoxicity profiles (Marvadi et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cyclo-oxygenase (cox-1 and cox-2), which are involved in the biosynthesis of prostaglandins .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the activity of cyclo-oxygenase enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
The biochemical pathways affected by 2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide are likely related to the metabolism of arachidonic acid. This compound may inhibit the cyclo-oxygenase pathway, which is responsible for the conversion of arachidonic acid to prostaglandins and leukotrienes . The downstream effects of this inhibition could include reduced inflammation and pain, as prostaglandins are known to mediate these responses.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver .
Result of Action
Based on the information about similar compounds, it can be inferred that it might reduce inflammation and pain by inhibiting the production of prostaglandins .
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBTZLIPVIDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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